

# Rescinnamine: A Technical Guide on its Discovery and Historical Background

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Rescinnamine** is an indole alkaloid first isolated from the roots of Rauwolfia serpentina, a plant with a long history of use in traditional Indian medicine for a variety of ailments, including hypertension and mental disorders.[1][2] Chemically, it is closely related to reserpine, another well-known alkaloid from the same plant.[1] This technical guide provides an in-depth overview of the discovery, historical background, chemical properties, and pharmacological actions of **rescinnamine**. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

### **Discovery and Historical Background**

The journey to the discovery of **rescinnamine** is intertwined with the scientific investigation of Rauwolfia serpentina in the mid-20th century. Indian scientists had been studying the plant for decades, exploring its traditional uses in modern scientific contexts.[2] The isolation of numerous alkaloids from Rauwolfia species by researchers like Siddiqui and Siddiqui in the 1930s laid the groundwork for future discoveries.[2]

In 1954, Haack et al. first reported the discovery of **rescinnamine**.[3] Subsequent pharmacological studies by Cronheim et al. in the same year characterized it as a new alkaloid with hypotensive and sedative properties, similar to the already identified reserpine.[1][4] Early clinical investigations in the 1950s explored its use as an antihypertensive agent, often in



comparison to reserpine.[5] While it demonstrated efficacy in lowering blood pressure, it was generally considered to be less potent than reserpine.[1]

### **Chemical Properties**

**Rescinnamine** is a complex heterocyclic compound with the molecular formula C35H42N2O9 and a molecular weight of 634.72 g/mol .[3][6] It is structurally an ester of methyl reserpate and 3,4,5-trimethoxycinnamic acid.[7] The table below summarizes its key chemical identifiers and properties.

Property	Value	Reference
Molecular Formula	C35H42N2O9	[3][6]
Molecular Weight	634.72 g/mol	[3][6]
CAS Number	24815-24-5	[6]
Physical Description	Odorless white to cream- colored crystalline powder	[6]
Melting Point	238-239 °C	[3]
Solubility	Practically insoluble in water; moderately soluble in methanol, benzene, and chloroform	[3]

## Experimental Protocols Isolation of Rescinnamine from Rauwolfia serpentina

The isolation of **rescinnamine** from the roots of Rauwolfia serpentina typically involves solvent extraction followed by chromatographic separation. While specific protocols have varied over time, a general methodology can be outlined as follows:

• Extraction: The dried and powdered roots of Rauwolfia serpentina are subjected to extraction with a suitable organic solvent, such as methanol or ethanol.[8][9]



- Fractionation: The crude extract is then partitioned between an acidic aqueous solution and an immiscible organic solvent (e.g., chloroform) to separate the alkaloids from other plant constituents. The alkaloids, being basic, will move into the acidic aqueous layer.
- Purification: The aqueous layer is then made alkaline, and the alkaloids are re-extracted into an organic solvent. This crude alkaloid mixture is then subjected to column chromatography over silica gel.[8]
- Separation and Identification: The column is eluted with a solvent gradient of increasing polarity (e.g., chloroform-methanol mixtures).[7] Fractions are collected and monitored by thin-layer chromatography (TLC).[7] Fractions containing **rescinnamine** are identified by comparison with a reference standard.
- Crystallization: The purified **rescinnamine** is then crystallized from a suitable solvent, such as benzene, to yield fine needles.[3]

A more modern and quantitative approach involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which allows for the simultaneous determination of reserpine and **rescinnamine** in plant powders and tablets.[10][11]

- Sample Preparation: A known weight of the powdered Rauwolfia serpentina is extracted with methanol. The extract is then filtered.
- Liquid-Liquid Partitioning: An aliquot of the filtrate is purified by partitioning between dilute sulfuric acid and chloroform.
- HPLC Analysis: The chloroform extracts are evaporated to dryness, and the residue is redissolved in methanol. This solution is then injected into a normal-phase HPLC column.
- Detection: A fluorescence detector is used for quantification. **Rescinnamine** is determined at an excitation wavelength of 330 nm and an emission wavelength of 435 nm, conditions under which reserpine is non-fluorescent.[11]

### **Total Synthesis of Rescinnamine**

The total synthesis of **rescinnamine** is a complex undertaking due to its intricate stereochemistry. While a detailed, step-by-step protocol for the total synthesis of **rescinnamine** 



is not readily available in the public domain, the landmark total synthesis of the closely related reserpine by R.B. Woodward in 1956 provides a foundational strategy.[2][8][11][12] The synthesis of **rescinnamine** would follow a similar intricate pathway, involving the stereoselective construction of the yohimbane skeleton, followed by the introduction of the 3,4,5-trimethoxycinnamoyl group. More recent synthetic efforts have focused on creating **rescinnamine**-like compounds and derivatives for various therapeutic applications.[10]

The general synthetic challenge lies in the controlled formation of the six stereocenters in the molecule. Modern synthetic strategies often employ catalytic enantioselective reactions to achieve high stereocontrol.[13]

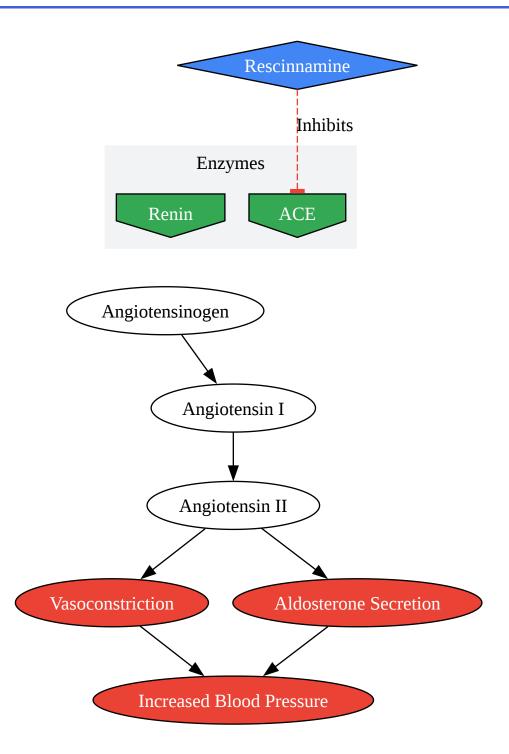
### Pharmacological Activity and Mechanism of Action

**Rescinnamine** exhibits two primary pharmacological actions: antihypertensive and sedative effects.

### **Antihypertensive Effect: Inhibition of Angiotensin- Converting Enzyme (ACE)**

The primary mechanism for **rescinnamine**'s blood pressure-lowering effect is the inhibition of the angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, **rescinnamine** prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.





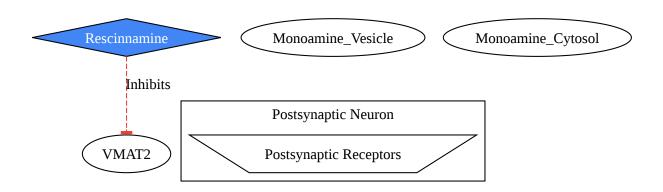
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## Sedative Effect: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Similar to reserpine, **rescinnamine**'s sedative and tranquilizing effects are attributed to its interaction with the vesicular monoamine transporter 2 (VMAT2).[14] VMAT2 is responsible for



packaging monoamine neurotransmitters (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles for subsequent release. By inhibiting VMAT2, **rescinnamine** depletes the stores of these neurotransmitters in the central and peripheral nervous systems. This depletion leads to a decrease in sympathetic tone and produces a sedative effect. It is important to note that while effective, this mechanism is also associated with side effects such as depression, which has limited the clinical use of VMAT2 inhibitors like reserpine and, by extension, **rescinnamine**.[15]



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### **Quantitative Data**

The concentration of **rescinnamine** in Rauwolfia serpentina can vary depending on the geographical source and the specific part of the plant. The following table summarizes data from a collaborative study on the reserpine and **rescinnamine** content in commercially available Rauwolfia serpentina products.



Sample	Average Combined Reserpine and Rescinnamine Content (%)	Reproducibilit y RSD (%)	Repeatability RSD (%)	Reference
USP Raw Material	0.144	5.72	2.57	[11]
Commercial Tablets (100 mg)	0.132	5.93	4.87	[11]
Commercial Tablets (50 mg - Type 1)	0.135	8.61	3.19	[11]
Commercial Tablets (50 mg - Type 2)	0.137	3.48	1.99	[11]

**RSD**: Relative Standard Deviation

Clinical data on the antihypertensive effects of **rescinnamine** from early studies are more descriptive than quantitative by modern standards. However, a 1956 study by Lemieux, Davignon, and Genest reported that orally administered **rescinnamine** was clinically less potent than reserpine, and the lowering of blood pressure was not statistically significant in their cohort.[1] Another study from 1960 by Fife, Maclaurin, and Wright investigated its use in a hospital clinic and general practice, contributing to the understanding of its clinical application. [7] More recent and detailed clinical trial data specifically for **rescinnamine** is scarce, as its use has been largely superseded by newer antihypertensive agents with more favorable side-effect profiles.

### Conclusion

**Rescinnamine** holds a significant place in the history of pharmacology as one of the early alkaloids from Rauwolfia serpentina to be investigated for its therapeutic properties. Its discovery and subsequent study contributed to the understanding of the treatment of hypertension and the role of monoamines in the nervous system. While its clinical use has



diminished, the study of **rescinnamine** and its mechanisms of action continues to be of interest to researchers in natural product chemistry and drug development, particularly in the context of its dual action as an ACE and VMAT2 inhibitor. Further research into its derivatives may yet uncover novel therapeutic applications.

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